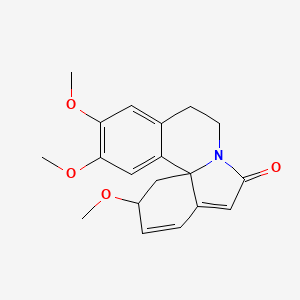

(+)-Erysotramidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDDBHVKKYSXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Total Synthesis and Formal Synthesis of + Erysotramidine

Overview of Synthetic Challenges and Stereochemical Control

The core structure of (+)-Erysotramidine presents significant synthetic challenges, primarily centered on the construction of its tetracyclic framework and the precise control of its stereochemistry. The key difficulties include:

The Spirocyclic Core: The defining feature of the Erythrina alkaloids is the spirocyclic amine core, which contains a quaternary carbon center at the junction of two rings. The construction of this sterically congested center is a major hurdle in any synthetic approach.

Stereochemical Control: The molecule possesses multiple stereocenters, and their relative and absolute configurations must be precisely controlled to yield the naturally occurring (+)-enantiomer. rijournals.com Achieving high levels of stereoselectivity is a critical aspect of any successful asymmetric synthesis. rijournals.com The spatial arrangement of atoms significantly influences the molecule's properties and biological function, making stereochemical control a paramount challenge in organic synthesis. rijournals.com

Ring System Assembly: The synthesis requires the efficient assembly of the four interconnected rings (labeled A, B, C, and D). Strategies must be devised to form these rings in a controlled manner, often involving cascade or domino reactions to improve efficiency. acs.orgnih.gov

Overcoming these challenges requires the application of modern synthetic methodologies, including asymmetric catalysis and powerful cyclization reactions, to ensure the desired stereoisomer is produced with high purity. rijournals.comsemanticscholar.org

Asymmetric Total Synthesis Methodologies

Numerous approaches have been developed for the asymmetric synthesis of this compound, each employing a unique strategy to address the inherent challenges of the target molecule. These methodologies often rely on key reactions to establish the critical stereocenters and construct the tetracyclic core.

One effective strategy for establishing chirality early in the synthesis involves the desymmetrization of a prochiral starting material using a chiral base. This approach introduces asymmetry into the molecule, which is then carried through subsequent steps to control the stereochemistry of the final product.

A notable synthesis of this compound with 93% enantiomeric excess (ee) utilized a chiral base-mediated imide desymmetrization as a key step. acs.org This method provides a powerful way to generate enantiomerically enriched building blocks that are crucial for the asymmetric synthesis of complex natural products. irb.hr

| Key Reaction | Description | Relevance to this compound |

| Chiral Base Desymmetrisation | A prochiral imide is treated with a chiral base, leading to a stereoselective reaction that produces a non-racemic product. | This step establishes the initial stereocenter, guiding the stereochemical outcome of the entire synthesis. acs.org |

N-acyliminium ions are highly reactive electrophilic intermediates that are widely used in the synthesis of nitrogen-containing heterocyclic compounds. arkat-usa.org Their enhanced reactivity allows for cyclization reactions with a variety of nucleophiles, including aromatic rings, to form complex polycyclic systems like the erythrinane skeleton. arkat-usa.org

Several syntheses of erysotramidine (B1154449) have employed N-acyliminium ion cyclization as a pivotal step. acs.org For instance, a domino process involving amidation, spirocyclization, and the formation of an iminium ion followed by electrophilic aromatic substitution has been used to efficiently create the spirocyclic skeleton of this compound. acs.orgnih.gov This type of cascade reaction assembles the spirocyclic ABC ring system in a single, highly efficient operation. acs.org Another approach used an N-acyliminium cyclization in a set of highly stereoselective reactions to prepare an enantiopure synthon for the synthesis of the unnatural enantiomer, (-)-erysotramidine. nih.govacs.org

| Strategy | Key Intermediates | Outcome | Reference |

| Domino Process | N-acyliminium ion | Forms the spirocyclic skeleton of this compound in a one-pot sequence. | acs.orgnih.gov |

| Stereoselective Reaction Sequence | Enantiopure synthon via N-acyliminium cyclization | Leads to the asymmetric synthesis of ent-erysotramidine. | nih.govacs.org |

Radical cyclization reactions are powerful tools for forming carbon-carbon bonds, particularly in the construction of cyclic and polycyclic systems. wikipedia.org These reactions proceed through radical intermediates and are often very rapid and selective, making them suitable for complex molecule synthesis. wikipedia.org

In the context of this compound synthesis, radical cyclization has been used as a key step to form one of the rings in the tetracyclic core. acs.org A substrate-controlled intramolecular 6-exo-trig selective radical spirocyclization has been developed to establish the quaternary center of the B-ring in related Erythrina alkaloids. This highlights the utility of radical-based methods for constructing the challenging spirocyclic core. researchgate.net These transformations are valued for their ability to function in sterically congested environments and their compatibility with a wide range of functional groups. nih.gov

| Reaction Type | Description | Application |

| Intramolecular Radical Cyclization | A radical generated on a side chain attacks a multiple bond within the same molecule to form a cyclic product. wikipedia.org | Used as a key step in a 13-step synthesis of this compound to construct part of the tetracyclic framework. acs.org |

| 6-exo-trig Spirocyclization | A specific mode of radical cyclization that forms a six-membered ring and establishes a spiro-quaternary center. | Employed in the synthesis of the core structure of Erythrina alkaloids. researchgate.net |

The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org This reaction is a robust method for constructing carbocyclic and heterocyclic ring systems. wikipedia.orgchim.it

A key strategy for assembling ring A of the erysotramidine skeleton involves an intramolecular Heck cyclization of a (Z)-iodoolefin. nih.govacs.org This approach was successfully implemented in the first asymmetric synthesis of the unnatural enantiomer, (-)-erysotramidine, starting from L-tartaric acid. nih.govacs.org The cyclization was optimized using a palladium(0) catalyst in toluene, which yielded the desired silyl-protected product alongside a desilylated alcohol. acs.org Subsequent desilylation and methylation completed the synthesis. acs.org

| Catalyst System | Solvent | Products and Yields | Reference |

| Pd(OAc)2 / PPh3 / Ag2CO3 | Acetonitrile | Mixture of cyclized product (4%), desilylated alcohol (40%), and ketone (40%) | acs.org |

| Pd2(dba)3 / P(o-tol)3 | DMF | Desilylated alcohol (62%) | acs.org |

| Pd2(dba)3 / P(o-tol)3 | Toluene | Silyl ether (63%) and desilylated alcohol (24%) | acs.org |

Enamides are versatile building blocks in organic synthesis that can act as nucleophiles or, after activation, as electrophiles via iminium ion intermediates. nih.govbeilstein-journals.org This dual reactivity allows for the development of diverse cyclization strategies to construct various nitrogen-containing heterocyclic structures, which are common motifs in natural alkaloids. nih.govbeilstein-journals.org

While specific applications of enamide cyclization in a completed total synthesis of this compound are not prominently detailed in the provided literature, the principles of this methodology are highly relevant to the construction of its core structure. For example, aza-Prins cyclizations, where a protonated enamide forms an iminium ion that is captured by a nucleophile, are powerful methods for forming N-heterocycles. nih.govbeilstein-journals.org Such a strategy could conceivably be applied to form the pyrrolo[2,1-a]isoquinoline (B1256269) core of erysotramidine. The development of Brønsted and Lewis acid co-promoted cascade cyclization reactions for synthesizing this core structure further underscores the potential of strategies involving iminium intermediates derived from precursors like enamides. researchgate.net

Oxidative Amidation of Phenols

A notable strategy in the total synthesis of this compound involves the use of oxidative amidation of phenols. This approach provides a powerful tool for the construction of the spirocyclic core of Erythrina alkaloids. One unified approach to aromatic Erythrina alkaloids, including this compound, has been established through a lactam intermediate, which is accessible via oxidative amidation chemistry. This method illustrates new principles and improved conditions for effecting a crucial eliminative Curtius–Schmidt rearrangement. researchgate.netnih.govnih.gov

The synthesis often commences with readily available phenol (B47542) and amine derivatives. nih.gov A key step involves the oxidative dearomatization of a phenol subunit, frequently mediated by a hypervalent iodine reagent, to generate advanced functionalized intermediates. nih.gov This transformation is crucial for setting up the subsequent cyclization reactions that form the characteristic spirocyclic system of this compound. The oxidative amidation route has proven to be a versatile and effective strategy for accessing not only this compound but also other related aromatic Erythrina alkaloids. researchgate.netnih.govnih.gov

Strategies Employing L-Tartaric Acid Derivatives

The asymmetric synthesis of Erythrina alkaloids has been elegantly addressed through the use of chiral pool starting materials, with L-tartaric acid derivatives being a prime example. While the natural enantiomer, this compound, is the ultimate target, the synthesis of its unnatural enantiomer, (-)-Erysotramidine, has been successfully achieved starting from an imide derived from L-tartaric acid. researchgate.net

This enantioselective synthesis features the use of an enantiopure synthon, which is prepared through a series of highly stereoselective reactions. Key transformations in this sequence include an N-acyliminium ion cyclization, the formation of a dihydrofuranyl ring via a silver-catalyzed intramolecular alcohol addition to an acetylene, and a vinyl ether catalytic hydrogen reduction. The crucial step for the assembly of the A ring of the erythrinan (B1236395) skeleton is accomplished through a Heck cyclization of a (Z)-iodoolefin. researchgate.net This strategy showcases the utility of L-tartaric acid as a chiral building block for the stereocontrolled synthesis of the complex tetracyclic core of erysotramidine.

Formal Total Synthesis Approaches

Formal total syntheses, where a known intermediate in a previously reported total synthesis is prepared, have also contributed significantly to the field. These approaches often introduce novel and efficient methods for the construction of key structural motifs.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A formal total synthesis of this compound has been developed utilizing a domino process. researchgate.netnih.gov This sequence consists of an amidation, a spirocyclization, the formation of an iminium ion, and an electrophilic aromatic substitution of a phenylethylamine and a ketoester. This powerful domino reaction leads to the spirocyclic skeleton of this compound, which can then be converted to the natural product. researchgate.netnih.gov

More recently, a Brønsted acid and Lewis acid co-promoted cascade cyclization reaction has been developed for the concise synthesis of disubstituted pyrrolo[2,1-a]isoquinolines, a key structural unit in Erythrina alkaloids. This methodology was successfully applied to the total synthesis of Erysotramidine, demonstrating the power of cascade reactions in rapidly assembling complex molecular architectures from simple linear substrates.

Indolinone Moiety Construction

The indolinone moiety is a crucial structural component of this compound and its synthesis has been a key focus of several synthetic efforts. A novel route to a key indolinone intermediate has been developed as part of a concise synthesis of erysotramidine. nih.gov This synthesis is based on the oxidative phenol dearomatizations mediated by a hypervalent iodine reagent. nih.gov

An efficient synthesis of (±)-erysotramidine has also been reported that utilizes an N-bromosuccinimide (NBS)-promoted intramolecular electrophilic aromatic substitution reaction of a hexahydroindolinone derivative to assemble the tetracyclic core of the erythrinane skeleton. The resulting cyclized product is then transformed into (±)-erysotramidine in three additional steps. This method highlights an effective strategy for the construction of the indolinone-containing tetracyclic system.

Novel Synthetic Transformations and Key Intermediates

The pursuit of this compound has led to the discovery and application of novel synthetic transformations and the identification of key intermediates that have streamlined synthetic routes.

Ring Cleavage Reactions

Among the novel synthetic transformations employed in the synthesis of Erythrina alkaloids, ring cleavage reactions have emerged as a powerful tool for strategic bond disconnections and the formation of key intermediates. A notable example is the total synthesis of (±)-erysotramidine which includes a novel ring cleavage of an aza-tricyclo[3.2.0.0] compound with phenylselenyl chloride. capes.gov.brnih.gov This transformation represents a key step in the synthetic sequence, allowing for the strategic opening of a strained ring system to reveal a functionalized intermediate primed for further elaboration into the target molecule. While detailed mechanistic studies of this specific reaction are limited in the broader literature, its application in the synthesis of erysotramidine highlights the creative use of ring strain release to drive complex molecular construction.

Pummerer-induced Transformations

The Pummerer reaction and its variations have been instrumental in the synthesis of complex alkaloids, offering an efficient method for the construction of key structural motifs. In the context of this compound synthesis, a notable formal synthesis utilized a triple cascade sequence initiated by a Pummerer-induced transformation. researchgate.net This strategy involves the interception of α-thiocarbocations, generated from the Pummerer reaction of o-imido sulfoxides, by adjacent carbonyl groups. researchgate.net

This initial step leads to the formation of transient α-amido-substituted isobenzofurans. When an olefinic tether is present in the molecule, a subsequent intramolecular Diels-Alder cycloaddition occurs. This is followed by a ring-opening-elimination sequence that generates an N-acyliminium ion. researchgate.net In a key stereoselective spirocyclization step, the N-acyliminium ion intermediate, containing a blocking substituent and an activated aromatic π-tether, cyclizes to afford the cis-3,4-benzoerythrinane skeleton. researchgate.net

This one-pot triple cascade sequence represents a highly efficient approach to assembling the spirocyclic ABC ring system of the Erythrina alkaloid core. The required sulfoxide (B87167) precursors for these transformations are readily synthesized from 2-[(ethylthio)methyl]benzoic acid. researchgate.net The successful application of this tandem Pummerer/Diels-Alder/N-acyliminium ion cyclization to prepare an advanced indoloisoquinoline intermediate constitutes a formal synthesis of erysotramidine, as this intermediate has been previously converted to the natural product. researchgate.net The Pummerer reaction of imidosulfoxides bearing tethered alkenyl groups has proven to be a valuable tool in the synthesis of various alkaloids. nih.gov

Use of Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, particularly for the construction of complex molecular architectures like spirocycles through oxidative dearomatization processes. nih.govnih.govnih.gov A concise total synthesis of erysotramidine was achieved utilizing an oxidative phenol dearomatization mediated by a hypervalent iodine reagent as a key step. researchgate.netnih.gov This approach starts from inexpensive phenol and amine derivatives. researchgate.netnih.gov

The synthesis strategy is centered on two oxidative dearomatization processes mediated by a hypervalent iodine reagent. researchgate.netresearchgate.net These reactions demonstrate the concept of "aromatic ring umpolung," transforming the inert unsaturations of a phenol into a highly functionalized key intermediate, which may contain a quaternary carbon center and a prochiral dienone system. researchgate.net The use of these environmentally benign reagents avoids toxic heavy metals. nih.gov

In one key synthesis, the key steps included the oxidative dearomatization processes, a novel tandem aza-Michael rearomatization, and a Pictet-Spengler cyclization to form the tetracyclic system of erysotramidine. researchgate.net Hypervalent iodine reagents, such as PIDA (phenyliodine diacetate), have been effectively employed for the spirocyclization of N-protected tyrosine derivatives, showcasing their utility in creating the spirolactone core relevant to the Erythrina alkaloid structure. nih.gov The versatility of hypervalent iodine reagents in mediating various spirocyclization reactions via the dearomatization of phenolic species has been well-documented. nih.gov

Comparative Analysis of Synthetic Routes

Several distinct strategies have been developed for the total and formal synthesis of this compound, each with its own merits regarding efficiency, stereocontrol, and starting materials. A comparative analysis highlights the different approaches taken to construct the characteristic tetracyclic spiroamine skeleton. wikipedia.org

One of the most direct approaches involves a domino process consisting of an amidation, spirocyclization, formation of an iminium ion, and subsequent electrophilic aromatic substitution. This method efficiently assembles the spirocyclic skeleton of this compound from a phenylethylamine and a ketoester, leading to a formal total synthesis. nih.govacs.org

Another prominent strategy utilizes hypervalent iodine reagents to induce oxidative phenol dearomatization. researchgate.netnih.gov This concise route begins with simple phenol and amine precursors and features key steps such as a tandem aza-Michael rearomatization and a Pictet-Spengler cyclization to construct the core structure. researchgate.netresearchgate.net This method is noted for its use of environmentally safer reagents. nih.gov

A third approach is centered around a Pummerer-induced triple cascade reaction . This elegant one-pot sequence involves the Pummerer reaction of an o-imido sulfoxide, an intramolecular Diels-Alder cycloaddition, and an N-acyliminium ion spirocyclization. researchgate.net This pathway provides a rapid formal synthesis by efficiently assembling the spirocyclic ABC ring system. researchgate.net

Other strategies include those based on an intramolecular Diels-Alder reaction of a 2-imido-substituted furan, which, after a rhodium-catalyzed ring opening of the resulting oxabicyclic adduct, provides a key intermediate for a subsequent Pictet-Spengler cyclization. nih.gov

The following table provides a comparative overview of these selected synthetic routes.

| Synthetic Strategy | Key Reactions | Precursors | Key Features | Outcome |

| Domino Process nih.govacs.org | Amidation, Spirocyclization, Iminium ion formation, Electrophilic aromatic substitution | Phenylethylamine, Ketoester | Efficient assembly of the spirocyclic skeleton in a domino sequence. | Formal Total Synthesis |

| Hypervalent Iodine researchgate.netnih.govresearchgate.net | Oxidative phenol dearomatization, Aza-Michael rearomatization, Pictet-Spengler cyclization | Phenol and amine derivatives | Concise route using environmentally benign reagents. | Total Synthesis |

| Pummerer-induced Cascade researchgate.net | Pummerer reaction, Intramolecular Diels-Alder, N-acyliminium ion spirocyclization | o-Imido sulfoxide | One-pot triple cascade for rapid assembly of the ABC ring system. | Formal Synthesis |

| Intramolecular Diels-Alder nih.gov | Intramolecular Diels-Alder of a furan, Rh(I)-catalyzed ring opening, Pictet-Spengler cyclization | 2-Imido-substituted furan | Facile construction of a key hexahydroindolinone intermediate. | Total Synthesis of related alkaloids |

Analytical Methodologies for Research on + Erysotramidine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like (+)-erysotramidine. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to assign signals to specific atoms within the molecule and to determine connectivity and spatial relationships.

Studies on this compound and its derivatives frequently report ¹H and ¹³C NMR data. For instance, the ¹H and ¹³C NMR data for (+)-11β-methoxy-10-oxoerysotramidine (a derivative with a similar core structure) have been detailed, providing insights into the chemical shifts and coupling patterns characteristic of this class of alkaloids. acgpubs.org The tetracyclic framework of erysotramidine (B1154449) and its analogues can be deduced from ¹H NMR data, often compared with published data to confirm the parent moiety. acgpubs.org

Detailed NMR experiments, including DEPT, COSY, TOCSY, ROESY, HMBC, and HMQC, are used to obtain complete assignments of the ¹H and ¹³C NMR signals. acgpubs.orgscielo.br These 2D NMR techniques are essential for correlating protons with carbons (HMQC, HSQC) and with other protons (COSY, TOCSY), as well as determining long-range correlations (HMBC) and spatial proximity (ROESY). acgpubs.orgscielo.br For example, HMBC correlations have been used to confirm the placement of functional groups, such as methoxyl groups, on the erysotramidine skeleton. researchgate.net

NMR data for (+)-11β-hydroxyerysotramidine, a related alkaloid, show similarities to erysotramidine, including the presence of a lactam carbonyl signal in the ¹³C NMR spectrum. scielo.br Comparison of NMR data between erysotramidine and its analogues helps in identifying structural variations. scielo.br

Table 1 presents representative ¹H and ¹³C NMR data for a derivative related to erysotramidine, illustrating the type of information obtained from these experiments.

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| C-8 (C=O) | - | ~171.2 scielo.br |

| C-10 | ~5.67 | ~74.0 nwsuaf.edu.cn |

| C-11 | ~4.77 | ~66.9 scielo.br |

| C-11 Methylene (B1212753) | - | ~27.0 scielo.br |

| C-15 | - | ~149.9 rsc.org |

| C-16 | - | ~152.4 rsc.org |

| C-10 (C=O) | - | ~159.3 researchgate.net |

| C-8 (C=O) | - | ~167.7 researchgate.net |

| OCH₃ | ~3.22 | ~77.4 (C-11) researchgate.net |

Note: Data compiled from various sources for related compounds and may not directly correspond to this compound itself unless explicitly stated.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS), including HR-TOF-MS and HR-ESI-MS, are commonly used. acgpubs.orgscielo.brnwsuaf.edu.cn

EI-MS provides fragmentation data that can help in piecing together the structure of the molecule. For example, EI-MS data for (+)-11β-methoxy-10-oxoerysotramidine showed a molecular ion peak at m/z = 371 [M]+ (100%) and characteristic fragment ions. acgpubs.org Similarly, (+)-10,11-dioxoerysotramidine showed a molecular ion peak at m/z = 355 [M]+ (100%) and fragment ions. acgpubs.org

HRMS techniques provide accurate mass measurements, allowing for the determination of the elemental formula. HR-TOF-MS has been used to determine the molecular formula of erysotramidine derivatives by comparing observed m/z values with calculated values. acgpubs.org HR-ESI-MS has also been employed, providing molecular ion peaks such as [M+Na]+ for (+)-11β-hydroxyerysotramidine. scielo.br UPLC-MS analysis has detected erysotramidine with a characteristic m/z value for the protonated molecule [M+H]+. nih.gov Tandem MS analysis of related alkaloids has shown characteristic methyl losses from methoxy (B1213986) groups. nih.gov

Table 2 summarizes representative MS data for this compound and related derivatives.

| Compound | MS Technique | Molecular Ion/Adduct | m/z (observed) | Molecular Formula | m/z (calculated) |

| (+)-11β-methoxy-10-oxoerysotramidine | HR-TOF-MS | [M]+ | 371.1370 | C₂₀H₂₁NO₆ | 371.1369 |

| (+)-11β-methoxy-10-oxoerysotramidine | EI-MS | [M]+ | 371 (100%) | - | - |

| (+)-10,11-dioxoerysotramidine | HR-TOF-MS | [M]+ | 355.1057 | C₁₉H₁₇NO₆ | 355.1056 |

| (+)-10,11-dioxoerysotramidine | EI-MS | [M]+ | 355 (100%) | - | - |

| (+)-11β-hydroxyerysotramidine | HRMS-ESI | [M+Na]+ | 366.1317 | C₁₉H₂₁O₅NNa | 366.1312 |

| Erysotramidine | UPLC-MS | [M+H]+ | 328.1534 | - | - |

Note: Data compiled from various sources for related compounds and may not directly correspond to this compound itself unless explicitly stated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like carbonyls, hydroxyls, and aromatic rings. uc.eduspecac.com

For erysotramidine and its derivatives, IR spectroscopy can reveal the presence of key functional groups. For example, the IR spectrum of (+)-11β-methoxy-10-oxoerysotramidine showed characteristic absorption bands at 1710, 1680, 1650, and 1610 cm⁻¹. acgpubs.org These peaks are indicative of carbonyl stretching vibrations (such as those from amide or ketone groups) and possibly C=C stretching from aromatic or olefinic systems. uc.eduspecac.comspectroscopyonline.com Similarly, (+)-10,11-dioxoerysotramidine showed IR bands at 1711, 1690, 1680, and 1650 cm⁻¹. acgpubs.org

IR spectra are typically measured using techniques like KBr pellets. acgpubs.orgkib.ac.cn The observed absorption frequencies provide valuable information for confirming the presence of expected functional groups based on the proposed structure. specac.com

Table 3 lists characteristic IR absorption bands observed for erysotramidine derivatives.

| Compound | IR Absorption Bands (cm⁻¹) |

| (+)-11β-methoxy-10-oxoerysotramidine | 1710, 1680, 1650, 1610 |

| (+)-10,11-dioxoerysotramidine | 1711, 1690, 1680, 1650 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic Cotton effects (peaks or troughs), can be compared to known standards or calculated spectra to assign the absolute stereochemistry.

While specific CD data for this compound were not extensively detailed in the search results, CD spectroscopy is a standard method used in the structural elucidation of chiral natural products, including other Erythrina alkaloids. researchgate.netpsu.eduresearchgate.netresearchgate.netchim.itcaltech.edu The absolute configuration of related alkaloids has been confirmed using CD spectroscopy. researchgate.netchim.it This suggests that CD would be applicable and useful for confirming or assigning the absolute configuration of this compound.

Chromatographic Techniques for Separation and Analysis in Research

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex matrices such as plant extracts or synthetic reaction mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of erysotramidine and other alkaloids. researchgate.netresearchgate.netsci-hub.sescribd.com HPLC offers high resolution and sensitivity, making it suitable for both analytical and preparative scale separations.

Various HPLC methods have been developed for the analysis of Erythrina alkaloids, including erysotramidine. sci-hub.sescribd.comresearchgate.net These methods often utilize reverse-phase columns, such as C18 ODS columns, with mobile phases consisting of mixtures of water, methanol, and acetonitrile, often with the addition of modifiers like ammonium (B1175870) acetate (B1210297) or formic acid to optimize separation and detection. sci-hub.sescribd.comresearchgate.net Detection is commonly performed using UV detectors at specific wavelengths where the alkaloids absorb, or by coupling HPLC with mass spectrometry (HPLC-MS) for increased sensitivity and structural information. sci-hub.sescribd.comresearchgate.net

HPLC has been used to analyze alkaloid extracts from various Erythrina species, allowing for the identification and quantification of compounds like erysotramidine. researchgate.netsci-hub.sescribd.com For example, HPLC analysis has been employed to search for specific metabolites and to evaluate the antioxidant activity of erysotramidine. researchgate.net Preparative HPLC using C18 columns has also been used in the isolation of alkaloids from plant extracts. rsc.org Chiral HPLC analysis can be used to determine the enantiomeric purity of synthesized compounds, including intermediates in the synthesis of erysotramidine. acs.org

Table 4 provides examples of chromatographic conditions used in the analysis of Erythrina alkaloids, including erysotramidine.

| Technique | Column Type | Mobile Phase | Flow Rate | Detection | Application |

| UPLC-MS | HSS T3 C18 | Water/Formic Acid, Acetonitrile/Formic Acid | 150 μl/min | PDA, q-TOF MS | Metabolomic analysis nih.govsci-hub.se |

| HPLC-MS | Discovery C18 | 0.1% Ammonium Acetate (pH 7.4), Methanol, Acetonitrile | 1 ml/min | MS | Alkaloid analysis in seeds researchgate.net |

| HPLC | C18 ODS Gemini | Water, Methanol, Acetonitrile | 1 ml/min | Photodiode Array | Analysis of leaf extracts sci-hub.se |

| HPLC | Sunfire C18 | (Conditions vary) | - | Photodiode Array, Fraction Collector | Isolation of alkaloids rsc.org |

| ODS HPLC | (Details not specified) | (Details not specified) | - | Bioassay-guided isolation nwsuaf.edu.cn | Isolation of alkaloids nwsuaf.edu.cn |

| Chiral HPLC | (Details not specified) | (Details not specified) | - | (Details not specified) | Enantiomeric purity analysis acs.org |

Note: Data compiled from various sources for the analysis of Erythrina alkaloids, including erysotramidine.

Gas Chromatography (GC) (if applicable for derivatives/precursors)

Gas Chromatography (GC) is a separation technique applicable to volatile and thermally stable compounds. While alkaloids themselves can sometimes be analyzed by GC, derivatization is often required to increase their volatility and improve chromatographic behavior, particularly for polar functional groups such as hydroxyl, amine, and sulfhydryl groups. sigmaaldrich.comlibretexts.org Derivatization replaces active hydrogens with nonpolar moieties, making the analyte more volatile and less reactive. sigmaaldrich.comlibretexts.org Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

GC, often coupled with Mass Spectrometry (GC-MS), is a well-established technique for the analysis of volatile compounds and non-volatile polar metabolites that can be converted into volatile forms through derivatization. chemrxiv.org In the context of Erythrina alkaloids, GC-MS has been used for qualitative analysis of alkaloids in species like Erythrina verna. researchgate.net One study investigating Erythrina variegata flowers identified erysotramidine (among other compounds) using techniques including GC analysis, alongside chemical correlation and spectral analysis (IR, 1H NMR, 13C NMR, and MS). researchgate.net This suggests that while this compound itself or its derivatives can be amenable to GC analysis, it is often used in conjunction with other spectroscopic methods for definitive identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating components in non-volatile mixtures based on differences in polarity. nih.govkhanacademy.orgwikipedia.org It is widely used for monitoring reaction progress, identifying compounds in a mixture, determining purity, and purifying small amounts of compounds. wikipedia.orgumich.edu

In TLC, a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a solid backing (e.g., glass or aluminum), is used. khanacademy.orgwikipedia.orgumich.edusavemyexams.com The sample is spotted onto the stationary phase, and a mobile phase (solvent or solvent mixture) moves up the plate by capillary action, carrying the sample components at different rates depending on their affinities for the stationary and mobile phases. khanacademy.orgwikipedia.org Compounds with higher affinity for the mobile phase travel further up the plate, while those with higher affinity for the stationary phase remain closer to the baseline. khanacademy.orgsavemyexams.com Visualization of separated spots can be done using UV light or staining reagents. wikipedia.orgsavemyexams.com

TLC has been extensively applied in the analysis of alkaloids, including those from the Erythrina genus. researchgate.netuniversiteitleiden.nl It is used for the separation and identification of alkaloids based on their retention behavior. universiteitleiden.nl For example, TLC using silica gel plates and a mobile phase of dichloromethane:methanol has been employed for the identification of alkaloids from Erythrina americana, with detection based on color reactions with chromogenic reagents like Dragendorff's reagent and co-chromatography with authentic samples. redalyc.org While specific details on TLC of this compound are not widely available in the search results, its general applicability to Erythrina alkaloids suggests it is a relevant technique for initial separation and monitoring during isolation or synthesis. One study mentions the use of TLC with silica gel plates in the isolation of compounds, including (+)-10,11-dioxoerysotramidine, from Erythrina latissima. researchgate.net

X-ray Crystallography for Structural Confirmation

X-ray Crystallography is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds, including complex natural products like alkaloids. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the precise positions of atoms within the molecule can be determined.

X-ray crystal structure analysis is a key method for confirming the molecular structure and stereochemistry of newly synthesized or isolated compounds. Several studies on Erythrina alkaloids and related synthetic intermediates have utilized X-ray crystallography for structural confirmation. Although a direct mention of the X-ray crystal structure of this compound itself was not prominently found, related compounds and synthetic precursors have been characterized by this method. For instance, X-ray crystal structures have been reported for intermediates in the synthesis of the erythrinane core and for other isoquinoline (B145761) alkaloids. acs.orgscilit.com One publication mentions X-ray crystal structure data being available as supporting information for a total synthesis of (+)-3-demethoxyerythratidinone and this compound, indicating its use in confirming the structure of compounds involved in the synthesis of this compound. acs.org Another study on the formal total synthesis of this compound also lists X-ray Crystallography as a MeSH term, implying its relevance in the structural characterization related to this compound. nih.gov

Computational and Theoretical Chemistry in Support of Research

Computational and theoretical chemistry methods play an increasingly important role in supporting experimental research on natural products. These methods can provide insights into molecular properties, reaction mechanisms, and interactions with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict various molecular properties, such as optimized geometries, energies, vibrational frequencies, and spectroscopic parameters. DFT calculations are widely applied in organic chemistry to understand reaction mechanisms, confirm structures, and study molecular reactivity.

DFT calculations have been used in the study of alkaloids, including those from the Erythrina genus. For example, DFT has been employed to explain the preferred protonation sites of compounds and to propose fragmentation pathways observed in mass spectrometry. researchgate.net In the context of Erythrina alkaloids, DFT calculations have been utilized in computational studies investigating the potency of Erythrina-derived flavonoids as potential enzyme inhibitors and radical scavengers, examining properties like the energy of the highest occupied molecular orbital (EHOMO) and electron affinity (EA). nih.gov DFT calculations were also used in the development of an asymmetric total synthesis of the erythrinan (B1236395) alkaloid erysotramidine, suggesting their utility in understanding the reaction pathways involved in its synthesis. nais.net.cnresearchgate.net Studies on other alkaloid classes, such as quinine (B1679958) and quinidine, have also used DFT to investigate conformational preferences and intramolecular interactions. nih.gov

Molecular Modeling and Docking Studies (for mechanistic insights)

Molecular modeling and docking studies are computational techniques used to simulate the interaction between molecules, such as a ligand (e.g., an alkaloid) and a receptor protein or enzyme. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target, providing insights into potential mechanisms of action and interactions at the molecular level. ekb.eguobasrah.edu.iqnih.govnih.gov

These techniques are particularly useful for understanding the potential biological activities of natural products by predicting how they might interact with biological targets. Molecular docking studies have been performed on various Erythrina alkaloids to evaluate their potential as inhibitors of enzymes like acetylcholinesterase (AChE). nih.govdovepress.comresearchgate.net These studies involve screening libraries of alkaloid structures against the crystal structure of the target enzyme to identify compounds with favorable binding affinities. dovepress.comresearchgate.net Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex and gain further insights into the interaction over time. nih.govresearchgate.net While specific docking studies focused solely on this compound were not explicitly detailed in the search results, molecular docking and modeling are actively used in the study of other Erythrina alkaloids to understand their interactions with biological targets and explore their potential therapeutic applications. nih.govdovepress.comresearchgate.netresearchgate.net This indicates that similar approaches would be applicable to this compound to investigate its potential biological activities and the underlying molecular mechanisms.

QSAR Studies (general for alkaloids, potential for specific compound)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a relationship between the structural properties of a series of compounds and their biological activities. QSAR models can be used to predict the activity of new compounds and to gain insights into the structural features that are important for activity.

QSAR studies are widely applied in medicinal chemistry and have been used in the study of various classes of compounds, including alkaloids. While specific QSAR studies focused exclusively on this compound were not found, QSAR has been applied to other alkaloid derivatives and heterocyclic compounds to understand their biological activities, such as toxicity or antifeedant activity. researchgate.netmdpi.combottalab.it The principle of QSAR involves correlating molecular descriptors (numerical representations of chemical structures) with observed biological activities using statistical methods. mdpi.com Given that this compound is an alkaloid with reported biological effects (though not detailed here as per instructions), QSAR studies could potentially be applied to this compound and a series of its analogs to explore the relationship between their structural variations and specific activities, helping to identify key structural features responsible for observed effects. One study on the antifeedant activities of Erythrina alkaloids mentions QSAR analysis being used to understand the importance of hydrogen bonding properties for activity. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Enzymes

The biosynthesis of Erythrina alkaloids is proposed to originate from precursors like norreticuline. This pathway involves steps such as oxidative phenol (B47542) coupling, rearrangement, and ring opening to form intermediates like dibenzazonine. nih.gov While studies using techniques like 13C-labeling have suggested key intermediates and steps, the specific enzymes catalyzing many of these transformations remain to be fully elucidated. nih.gov Future research aims to identify and characterize these undiscovered biosynthetic enzymes. This includes investigating the enzymatic machinery responsible for the formation of the characteristic spirocyclic skeleton and the specific modifications leading to (+)-erysotramidine. Understanding these enzymes is crucial for potentially enabling engineered biosynthesis or enzymatic synthesis of Erythrina alkaloids.

Development of More Efficient and Sustainable Synthetic Strategies

The structural complexity of this compound has made it a target for various total synthesis efforts. nih.govnih.govacs.orgresearchgate.netnih.govubc.carsc.orgrsc.orgnih.gov While several synthetic routes have been developed, including domino processes, N-acyliminium cyclizations, and strategies involving oxidative phenol dearomatization, ongoing research is focused on developing more efficient, concise, and sustainable synthetic strategies. nih.govnih.govresearchgate.netnih.govubc.carsc.orgfrontiersin.org This includes exploring novel cascade reactions, utilizing environmentally benign reagents like hypervalent iodine reagents in oxidative dearomatization processes, and developing asymmetric synthetic approaches to specifically access the desired enantiomer. researchgate.netnih.govfrontiersin.orgresearchgate.netacs.org The goal is to reduce the number of steps, improve yields, and minimize the environmental impact of this compound synthesis.

Advanced Mechanistic Studies on Specific Receptors and Pathways

Erythrina alkaloids, including this compound, have been associated with a range of biological activities, such as hypotensive, sedative, anticonvulsant, and curare-like effects. frontiersin.org Some Erythrina alkaloids are known competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.orgebi.ac.uk Future research will likely delve deeper into the specific receptors and biological pathways modulated by this compound. This involves advanced mechanistic studies to precisely define its molecular targets, binding affinities, and downstream effects. Understanding these mechanisms at a detailed level is essential for evaluating the therapeutic potential of this compound and guiding the development of analogues with targeted activities.

Investigation of Novel Analogues and Derivatives with Modified Biological Profiles

The unique spirocyclic structure of Erythrina alkaloids serves as a template for the design and synthesis of novel analogues and derivatives. acs.orgekb.egnwsuaf.edu.cn Research in this area aims to create compounds with modified biological profiles, potentially leading to improved efficacy, reduced toxicity, or altered pharmacokinetic properties. This involves structural modifications to the tetracyclic core and its substituents, exploring the impact of these changes on activity and selectivity towards specific receptors or pathways. rsc.orgrsc.orgacs.orgnwsuaf.edu.cn Techniques like molecular hybridization, which involves combining different pharmacophoric moieties, could also be applied to create novel Erythrina alkaloid-based compounds. mdpi.com

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: pre-register protocols (e.g., on OSF), justify sample sizes via power analysis, and report attrition/exclusions. Use humane endpoints (e.g., tumor volume limits) and validate analgesia protocols. Include a data management plan detailing raw data storage and sharing via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.